Tetrazine-Ph-SS-amine
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Overview
Description
Tetrazine-Ph-SS-amine is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent that contains a Tetrazine group capable of engaging in an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This compound is significant in the field of bioorthogonal chemistry due to its ability to facilitate rapid and selective reactions under mild conditions.
Preparation Methods
Tetrazine-Ph-SS-amine can be synthesized through various synthetic routes. One common method involves the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of this compound with high yields and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Tetrazine-Ph-SS-amine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction involves the Tetrazine group reacting with TCO-containing molecules to form stable ligation products.
Cleavage Reactions: As a cleavable ADC linker, this compound can be cleaved under specific conditions to release the conjugated drug.
Common reagents used in these reactions include TCO-containing molecules and various solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The major products formed from these reactions are stable ligation products and cleaved drug molecules.
Scientific Research Applications
Tetrazine-Ph-SS-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tetrazine-Ph-SS-amine involves its ability to undergo an inverse electron demand Diels-Alder reaction with TCO-containing molecules . This reaction is highly selective and rapid, allowing for the efficient formation of stable ligation products. The cleavable nature of this compound also enables the release of conjugated drugs under specific conditions, making it a valuable tool in targeted drug delivery systems .
Comparison with Similar Compounds
Tetrazine-Ph-SS-amine is unique due to its cleavable nature and its ability to undergo rapid and selective iEDDA reactions. Similar compounds include other tetrazine-based ADC linkers and click chemistry reagents, such as:
Tetrazine-PEG4-NHS Ester: Another tetrazine-based linker used in bioconjugation.
Tetrazine-PEG3-Biotin: A tetrazine-based reagent used for biotinylation.
These compounds share similar reactivity with TCO-containing molecules but differ in their specific applications and functional groups.
This compound stands out due to its cleavable nature, making it particularly useful in the synthesis of antibody-drug conjugates and bioorthogonal prodrugs.
Properties
Molecular Formula |
C14H18N6OS2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-(2-aminoethyldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C14H18N6OS2/c15-6-8-23-22-7-5-13(21)16-9-11-1-3-12(4-2-11)14-19-17-10-18-20-14/h1-4,10H,5-9,15H2,(H,16,21) |
InChI Key |
UPBUUYKUOLRBNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCSSCCN)C2=NN=CN=N2 |
Origin of Product |
United States |
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